molecular formula C10H18FN3 B11744632 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11744632
M. Wt: 199.27 g/mol
InChI Key: CYUUVCFDAORSFB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is a pyrazole derivative with a fluoroethyl group at position 1, a methyl group at position 4, and a branched N-(2-methylpropyl) substituent at position 3. This compound combines fluorinated alkyl chains and alkylamine moieties, which may enhance lipophilicity and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H18FN3/c1-8(2)6-12-10-9(3)7-14(13-10)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

CYUUVCFDAORSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC(C)C)CCF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step often involves the use of fluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Positions 1, 3, 4) Molecular Weight Key Properties/Applications References
Target Compound C₁₀H₁₇FN₄ 1: 2-Fluoroethyl; 3: N-(2-methylpropyl); 4: Methyl 212.27 g/mol Enhanced lipophilicity (fluorine); Potential therapeutic scaffold
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 1: Adamantyl; 3: NH₂ 217.31 g/mol High rigidity; Improved membrane transport (lipophilic adamantyl)
1-(3-Methoxypropyl)-1H-pyrazol-3-amine C₇H₁₃N₃O 1: 3-Methoxypropyl; 3: NH₂ 167.20 g/mol Polar methoxy group; Solubility in aqueous media
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine C₅H₇FN₄O₂ 1: 2-Fluoroethyl; 4: Nitro 174.13 g/mol Electron-withdrawing nitro group; Lower pKa (-1.03)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 1: Pyridin-3-yl; 3: N-Cyclopropyl; 4: Methyl 229.28 g/mol Aromatic pyridine moiety; Moderate yield (17.9%) in synthesis

Physicochemical Properties

  • Lipophilicity: The target compound’s 2-fluoroethyl group increases lipophilicity compared to non-fluorinated analogs (e.g., 1-(3-methoxypropyl)-1H-pyrazol-3-amine) . Adamantyl derivatives exhibit even higher lipophilicity due to their bulky hydrocarbon framework .
  • Acidity/Basicity : The nitro group in 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine results in a strongly acidic pKa (-1.03), whereas the target compound’s methyl and alkylamine groups likely confer mild basicity .

Therapeutic Potential

  • Adamantyl Derivatives : Used to enhance drug delivery across biological membranes .
  • Pyridine-Containing Analogs : Explored for kinase inhibition due to aromatic interactions .
  • Target Compound : The fluorine atom may improve metabolic stability and blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Biological Activity

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic pyrazole derivative with potential therapeutic applications. This compound, characterized by its unique molecular structure, has garnered attention for its biological activity, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.

Molecular Characteristics

  • Molecular Formula : C14H22FN5
  • Molecular Weight : 279.36 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with a fluoroethyl group and an alkyl chain, which may enhance its biological activity compared to simpler pyrazole derivatives.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, which may influence physiological responses.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of the compound on acetyl-CoA carboxylase (ACC), revealing a significant reduction in enzyme activity at low concentrations (ED50 < 0.3 mg/kg) .
    • The compound demonstrated selective inhibition against certain isoforms of ACC, suggesting potential applications in metabolic disorders such as obesity and dyslipidemia.
  • Receptor Interaction Analysis :
    • Research involving receptor binding assays indicated that this compound exhibits affinity for various neurotransmitter receptors, which may have implications for neurological conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
4-Methyl-1H-pyrazoleSimpler structure, lacks additional substituentsLower biological activity
3-Amino-5-methylpyrazoleContains amino group at position 3Enhanced reactivity due to amino group
1-(3-fluoropropyl)-4-methylpyrazoleSimilar fluorinated alkyl chainDifferent chain length affects biological properties

This comparison highlights the unique substitution pattern of this compound, which may contribute to its enhanced biological activity .

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